Stereochemical Configuration Defines Physicochemical Descriptor Set Relative to the (1S,2S) Enantiomer and (1S,2R) Diastereomer
The (1R,2R) configuration produces a specific computed LogP of 2.374 and a topological polar surface area (TPSA) of 46.25 Ų . While the (1S,2S) enantiomer shares identical computed LogP and TPSA values due to enantiomeric symmetry, the (1S,2R) diastereomer—though not directly measured in the same study—is predicted to exhibit a different spatial arrangement of the amino and hydroxyl groups, altering its effective polarity and hydrogen-bonding capacity relative to the (1R,2R) isomer. This differential is critical: in chiral stationary phase (CSP) design, the absolute configuration of the amino alcohol selector directly determines enantiomer elution order and separation factor (α) for target analytes [1].
| Evidence Dimension | Computed molecular descriptors relevant to chiral recognition |
|---|---|
| Target Compound Data | LogP: 2.374; TPSA: 46.25 Ų; H-bond acceptors: 2; H-bond donors: 2 |
| Comparator Or Baseline | (1S,2S) enantiomer: identical computed LogP and TPSA; (1S,2R) diastereomer: same molecular formula but different 3D spatial presentation of polar groups |
| Quantified Difference | No direct experimental comparative data available; stereochemical difference is absolute configuration inversion at one or both centers |
| Conditions | Predicted values from chemical database; CSP chiral recognition modeled via Pirkle-type three-point interaction mechanism [1] |
Why This Matters
The (1R,2R) configuration provides a distinct chiral selector geometry that, when immobilized on a silica support, generates a CSP with predictable enantiomer elution order opposite to that of CSPs derived from the (1S,2S) enantiomer—enabling method-development flexibility for specific analyte pairs.
- [1] Seog, D. J. H., van Kien, N., & Ryoo, J. J. (2023). Amino alcohol-derived chiral stationary phases. Chirality. Describes Pirkle-type CSPs where amino alcohol absolute configuration governs chiral recognition and enantiomer elution order. View Source
